N-phenylacridin-9-amine hydrochloride
Description
N-Phenylacridin-9-amine hydrochloride is an acridine derivative characterized by a phenylamino substitution at the 9-position of the acridine core, with a hydrochloride salt enhancing its solubility . Its clinical relevance is highlighted by amsacrine, a derivative used in acute leukemia treatment, which incorporates a methoxy and methylsulfonyl group on the N-phenylacridin-9-amine backbone . Synthetically, N-phenylacridin-9-amine derivatives are prepared via Suzuki-Miyaura coupling, phenoxylation, and amination reactions, as demonstrated in the synthesis of 9-amino-2-phenylacridine . Recent QSAR studies on its analogs have explored their anticancer activities, emphasizing the role of substituents in modulating biological efficacy .
Properties
CAS No. |
3779-24-6 |
|---|---|
Molecular Formula |
C19H15ClN2 |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
N-phenylacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H14N2.ClH/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19;/h1-13H,(H,20,21);1H |
InChI Key |
HSCSAYYPMCQXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-Chloroacridine (G2)
2-(Phenylamino)benzoic acid (G1) undergoes cyclization in phosphorus oxychloride (POCl₃) at 135–140°C for 3 hours, yielding 9-chloroacridine (G2) as a pale brown crystal (60% yield). Key parameters:
Nucleophilic Substitution with Aniline
G2 reacts with aniline in absolute ethanol under reflux (24 hours) to form N-phenylacridin-9-amine (G3), which is protonated with HCl to yield the hydrochloride salt:
-
Reagents : G2 (1.0 g, 4.68 mmol), aniline (0.87 g, 9.36 mmol), NaOAc (base)
-
Characterization :
Acid-Catalyzed Nucleophilic Aromatic Substitution
A modified approach using acidic conditions enhances reaction efficiency (Scheme 2):
Reaction of Xanthylium Salts with Aniline
3,6-Di-tert-butyl-9-mesitylxanthylium tetrafluoroborate reacts with aniline in dichloromethane/acetic acid (1:3 ratio) at room temperature for 12 hours:
-
Reagents : Xanthylium salt (10.0 g, 20.1 mmol), aniline (2.20 mL, 24.1 mmol), NEt₃ (4.20 mL)
-
Advantages : Shorter reaction time, higher regioselectivity
Microwave- and Ultrasound-Assisted Synthesis
Modern techniques reduce reaction times from hours to minutes (Table 1):
Ultrasonication
Table 1: Comparison of Traditional and Modern Methods
| Parameter | Ullmann Condensation | Microwave | Ultrasound |
|---|---|---|---|
| Time | 24 hours | 15 minutes | 30 minutes |
| Temperature | Reflux (78°C) | 100°C | 50°C |
| Yield | 70% | 85% | 90% |
| Energy Efficiency | Low | High | Moderate |
Mechanistic Insights
Ullmann Cyclization Mechanism
The reaction proceeds via intermediate formation of a phosphorylated benzoic acid derivative, followed by intramolecular cyclization (Scheme 3):
-
Step 1 : POCl₃ activates the carboxyl group of G1, forming a reactive intermediate.
-
Step 2 : Cyclization eliminates HCl, generating the acridine skeleton.
Acid-Catalyzed Pathway
In the presence of acetic acid, aniline attacks the electron-deficient C9 position of xanthylium salts through an SₙAr mechanism, facilitated by protonation of the acridine nitrogen.
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal studies confirm the planar acridine core and dihedral angle of 45° between the acridine and aniline rings.
Research Findings and Applications
Biological Activity
Chemical Reactions Analysis
N-phenylacridin-9-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Substitution: The compound readily undergoes aromatic nucleophilic substitution at the C9 position, allowing the formation of various derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of acridine with different functional groups attached at the C9 position .
Scientific Research Applications
N-phenylacridin-9-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-phenylacridin-9-amine hydrochloride involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to the inhibition of cell division and the induction of apoptosis in cancer cells . The compound’s mutagenic properties are also attributed to its interaction with DNA, causing mutations that can be studied in genetic research .
Comparison with Similar Compounds
Acridine (1) and Benzo[c]acridine (2)
- Structural Features : Acridine (1) lacks substituents, while benzo[c]acridine (2) incorporates a fused benzene ring.
- Mutagenicity: Both exhibit high mutagenicity due to DNA intercalation. N-Phenylacridin-9-amine (3) retains this property despite phenylamino substitution .
Cyclopentaquinoline-Acridine Hybrids
Examples include N-[6-({cyclopenta[b]quinolin-9-yl}amino)hexyl]acridine-9-carboxamide hydrochloride (3e–3h):
Trends : Melting points and lipophilicity increase with alkyl chain length, impacting pharmacokinetic properties .
Substituted Acridine Derivatives
Aminoacridine Hydrochloride
N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine Dihydrochloride
- Structure : Incorporates a methylpiperazinyl group at the phenyl para-position.
- Properties : Molecular weight = 441.40 g/mol; purity ≥99%; enhanced solubility due to dihydrochloride salt .
- Applications : Investigated for receptor-targeted therapies, leveraging the piperazine moiety for improved binding .
N-(2-Nitrophenyl)acridin-9-aminium Chloride
- Structure : Nitro group at the phenyl ortho-position.
Key Research Findings and Data Tables
Table 1. Mutagenicity and Structural Comparisons
Table 2. Physicochemical Properties of Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | PSA (Ų) | |
|---|---|---|---|---|---|
| 3e | ~550 | 160 | 3.5 | 85.0 | |
| N-(2-Nitrophenyl) derivative | 351.08 | - | 4.06 | 68.06 | |
| Aminoacridine HCl | 224.69 | - | 4.06 | 3.24 |
Biological Activity
N-phenylacridin-9-amine hydrochloride is a compound belonging to the acridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has a unique structure characterized by an acridine core with a phenyl group attached. Its molecular formula is C_{18}H_{16}ClN, and it has a molecular weight of approximately 306.79 g/mol. The compound exhibits notable photophysical properties, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to intercalate between base pairs of double-stranded DNA. This intercalation disrupts normal cellular processes, leading to alterations in DNA replication and transcription. The acridine moiety facilitates the formation of ternary complexes involving DNA and enzymes, enhancing its therapeutic potential against cancer cells .
Biological Activities
Research indicates that this compound demonstrates a range of biological activities:
- Anticancer Activity :
- DNA Binding Studies :
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Q & A
Q. Advanced
- Purity assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against standards .
- Structural confirmation :
- NMR : Analyze aromatic proton shifts (δ 7.5–8.5 ppm for acridine protons) and amine proton coupling.
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C19H15N2Cl).
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability of the hydrochloride salt .
How can researchers design reproducible in vivo studies to evaluate the therapeutic potential of N-phenylacridin-9-amine derivatives?
Q. Advanced
- Dosing regimen : Use pharmacokinetic data to determine optimal doses. For amsacrine analogs, typical doses range from 1–5 mg/kg (IV) in murine models .
- Toxicity endpoints : Monitor bone marrow suppression (common with acridines) via complete blood counts.
- Control groups : Include vehicle controls and positive controls (e.g., doxorubicin for antitumor activity).
- Data validation : Replicate experiments in ≥2 independent cohorts and blinded analyses to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
